N-(4-methylpyridin-2-yl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazin-3-amine
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Overview
Description
N-(4-methylpyridin-2-yl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazin-3-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple functional groups, including pyridazinyl, piperazinyl, and trifluoromethylbenzoyl moieties, which contribute to its diverse chemical reactivity and biological activity.
Mechanism of Action
Target of Action
Similar compounds have shown significant activity on kinases such asp70S6Kβ . Kinases play a crucial role in cellular signaling, and their inhibition can lead to changes in cell function and behavior.
Mode of Action
It’s likely that it interacts with its targets (potentially kinases) throughhydrogen bonding and hydrophobic interactions . These interactions can lead to the inhibition of the target, altering its function and impacting downstream cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylpyridin-2-yl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazin-3-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as potassium carbonate, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(4-methylpyridin-2-yl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM), ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazinone derivatives, while reduction can lead to the formation of amine derivatives .
Scientific Research Applications
N-(4-methylpyridin-2-yl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases and inflammation.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of leukemia.
Triazole-pyrimidine hybrids: Compounds with neuroprotective and anti-inflammatory properties.
Uniqueness
N-(4-methylpyridin-2-yl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazin-3-amine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its trifluoromethylbenzoyl moiety, in particular, enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development .
Properties
IUPAC Name |
[4-[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N6O/c1-15-8-9-26-19(14-15)27-18-6-7-20(29-28-18)30-10-12-31(13-11-30)21(32)16-2-4-17(5-3-16)22(23,24)25/h2-9,14H,10-13H2,1H3,(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMHMCNEFQMIEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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